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Compound of Interest

Compound Name:
N-(5-amino-2-methoxyphenyl)-3-

fluorobenzamide

CAS No.: 926250-50-2

Cat. No.: B2390790

Get Quote

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal

chemistry. The fluorobenzamide moiety, in particular, has emerged as a highly versatile

pharmacophore. The unique properties of the fluorine atom—its high electronegativity, small

Van der Waals radius (1.47 Å), and strong carbon-fluorine bond—enable profound modulation

of a molecule's physicochemical properties. In benzamide derivatives, fluorine substitution

strategically alters the pKa of adjacent functional groups, enhances metabolic stability against

cytochrome P450 oxidation, and improves blood-brain barrier (BBB) permeability.

This technical guide explores the multifaceted applications of fluorobenzamide derivatives,

detailing the mechanistic rationale and providing self-validating experimental protocols for their

evaluation in drug development.

Epigenetic Modulation: Isoform-Selective HDAC
Inhibitors
Histone deacetylases (HDACs) are critical epigenetic regulators, and benzamides are well-

established Zinc-Binding Groups (ZBGs) that chelate the catalytic Zn²⁺ ion in the HDAC active
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site. The introduction of a fluorine atom onto the benzamide ring (e.g., 2-amino-6-

fluorobenzamide) exerts a strong electron-withdrawing inductive effect. This precisely tunes the

basicity of the aniline nitrogen, altering the thermodynamics of zinc chelation and the residence

time of the inhibitor within specific HDAC isoforms.

Recent advancements have leveraged this scaffold to create highly selective HDAC3 inhibitors

and dual-targeting immunotherapeutic agents. For instance, fluorobenzamide derivatives have

been hybridized with adenosine A2A receptor (A2AR) antagonists to simultaneously drive

tumor cell apoptosis and stimulate T-cell activation 12.
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Dual-targeting mechanism of fluorobenzamide derivatives in cancer immunotherapy.
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Quantitative Profiling of Fluorobenzamide HDAC
Inhibitors
The structural nuances of fluorobenzamides dictate their selectivity profiles across Class I

HDACs. The table below summarizes the structure-activity relationship (SAR) data for key

derivatives.

Compound
Target
Profile

HDAC1 IC₅₀
(nM)

HDAC2 IC₅₀
(nM)

HDAC3 IC₅₀
(nM)

Reference

Compound

14 (2-amino-

6-

fluorobenzam

ide)

HDAC1/2/3 ~ ~ ~ 1

Compound

13t

(A2AR/HDAC

dual)

HDAC1/2/3 &

A2AR
102.9 164.0 734.0 2

Compound I-

1

Selective

HDAC3
2190.0 1510.0 61.0 3

Protocol 1: Self-Validating In Vitro HDAC Inhibition
Assay
Causality & Rationale: The choice of a fluorogenic substrate over a colorimetric one is dictated

by the need for high sensitivity and broad dynamic range. The enzymatic cleavage of the

acetylated lysine residue by HDAC releases a fluorophore. Because fluorine substitution alters

the pKa of the zinc-binding amine, precise kinetic monitoring is required to capture differences

in target residence time without interference from compound autofluorescence.

Materials:

Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3).
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Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA.

Developer solution (containing Trypsin and Trichostatin A).

Step-by-Step Methodology:

Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the fluorobenzamide test

compounds in DMSO. Ensure the final DMSO concentration in the assay does not exceed

1% to prevent enzyme denaturation.

System Validation (Controls):

Positive Control: CI-994 (a known benzamide HDAC inhibitor) to validate assay sensitivity.

Negative Control (Vehicle): 1% DMSO to establish maximum enzyme activity (V_max).

Background Control: Buffer + Substrate (no enzyme) to account for spontaneous substrate

hydrolysis.

Incubation: In a 384-well black microplate, mix 10 µL of the diluted compound with 20 µL of

the respective HDAC enzyme solution. Incubate at 37°C for 15 minutes. Causality: This pre-

incubation step is critical for benzamides, which often exhibit slow-binding kinetics compared

to hydroxamates.

Reaction Initiation: Add 20 µL of the fluorogenic substrate (final concentration 10 µM) to all

wells. Incubate at 37°C for 60 minutes.

Signal Development: Add 50 µL of the developer solution to halt the deacetylation reaction

and cleave the deacetylated AMC fluorophore. Incubate at room temperature for 20 minutes.

Detection & Analysis: Read fluorescence using a microplate reader (Excitation: 360 nm,

Emission: 460 nm). Calculate the Z'-factor using the positive and negative controls; a Z'-

factor > 0.5 validates the assay's robustness. Determine IC₅₀ values using a 4-parameter

logistic non-linear regression model.
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Neuroimaging & CNS Targeting: Dopamine Receptor
Radiotracers
Fluorobenzamide derivatives possess optimal lipophilicity (logP ~ 2.0 - 3.0) for penetrating the

blood-brain barrier, making them ideal scaffolds for central nervous system (CNS) agents.

Furthermore, the ability to incorporate the positron-emitting ¹⁸F isotope (half-life = 109.8 min)

into the fluorobenzamide structure has revolutionized neuroimaging.

A prime example is [¹⁸F]fallypride, an (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-

[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide derivative. It functions as a high-affinity dopamine

D₂/D₃ receptor antagonist. The fluoropropyl chain significantly increases the binding affinity (Kd

≈ 0.03 nM) compared to its non-fluorinated analogs, allowing for the precise PET imaging of

both striatal and extrastriatal D₂ receptors with high signal-to-noise ratios 4.
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Radiosynthesis and in vivo PET imaging workflow for [18F]fallypride.
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Anti-inflammatory & Analgesic Agents: COX-2
Selectivity
The 4-fluorobenzamide moiety is increasingly utilized in the design of non-steroidal anti-

inflammatory drugs (NSAIDs). The introduction of fluorine at the para-position of the benzamide

ring enhances binding affinity within the cyclooxygenase-2 (COX-2) active site via halogen

bonding and favorable steric interactions. Crucially, specific 4-fluorobenzamide derivatives

(such as the 4-chlorophenyl derivative 4b) have demonstrated a high COX-2 selectivity index

(5.75) with an ulcer index of zero, indicating potent anti-inflammatory action with significantly

enhanced gastric tolerability compared to traditional NSAIDs like indomethacin 5.

Protocol 2: In Vivo Carrageenan-Induced Rat Paw
Edema Assay
Causality & Rationale: Carrageenan injection produces a well-characterized, biphasic

inflammatory response. The early phase (0–2h) is mediated by histamine and serotonin

release, while the delayed phase (2–6h) is heavily prostaglandin-driven (COX-2 dependent).

By measuring paw volume precisely at the 3-hour mark, researchers can isolate and validate

the specific COX-2 inhibitory efficacy of the fluorobenzamide derivatives.

Materials:

Adult male Wistar rats (150–200 g).

1% w/v Carrageenan suspension in sterile saline.

Plethysmometer (for precise volume displacement measurement).

Reference drug: Indomethacin or Celecoxib.

Step-by-Step Methodology:

Animal Acclimatization & Baseline Measurement: Fast the rats for 12 hours prior to the

experiment with free access to water. Measure the initial basal volume (V₀) of the right hind

paw of each rat using a plethysmometer.

Dosing (Self-Validating Cohorts): Divide the rats into randomized groups (n=6 per group):
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Group 1 (Negative Control): Vehicle only (e.g., 0.5% CMC orally).

Group 2 (Positive Control): Indomethacin (10 mg/kg orally) to validate the model's

responsiveness.

Group 3+ (Test Groups): Fluorobenzamide derivatives administered orally at

predetermined doses.

Induction of Inflammation: One hour post-dosing, inject 0.1 mL of the 1% carrageenan

suspension into the subplantar tissue of the right hind paw. Causality: The 1-hour pre-

treatment allows the fluorobenzamide compounds to reach peak plasma concentration

(T_max) prior to the inflammatory insult.

Measurement & Efficacy Calculation: Measure the paw volume (V_t) at 1, 2, 3, and 4 hours

post-carrageenan injection. Focus on the 3-hour timepoint for COX-2 specific activity.

Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition =

[1 - (V_t(test) - V₀(test)) / (V_t(control) - V₀(control))] × 100. Statistical significance must be

confirmed via One-way ANOVA followed by Dunnett’s post-hoc test.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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